Trichovirin I IB

Description

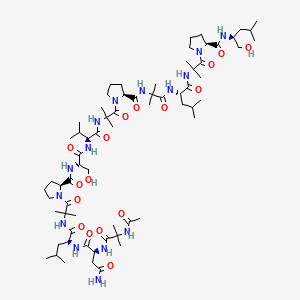

Trichovirin I IB (referred to in literature as "Trichovirin I-4A") is a peptaibol, a class of antimicrobial peptides produced by fungi in the genus Trichoderma. These peptides are characterized by their high content of non-proteinogenic amino acids (e.g., α-aminoisobutyric acid, Aib) and helical structures that enable membrane-disrupting activity .

Properties

CAS No. |

137042-20-7 |

|---|---|

Molecular Formula |

C67H115N15O17 |

Molecular Weight |

1402.7 g/mol |

IUPAC Name |

(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |

InChI Key |

ZLJDXWKMSSANHK-HMPCVODFSA-N |

SMILES |

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

137042-20-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XNLXPSVXPXLXPL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trichovirin I IB; Harzianin HC I; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Peptaibol Compounds

Peptaibols share core structural and functional traits but differ in sequence length, helical conformation, and bioactivity. Below is a comparative analysis of Trichovirin I-4A with other well-studied peptaibols:

Table 1: Structural and Functional Comparison of Trichovirin I-4A and Related Peptaibols

| Compound | Length (Residues) | Helix Type | Key Structural Features | Biological Activity | Source Organism |

|---|---|---|---|---|---|

| Trichovirin I-4A | 16 | 310-helix/α-helix | Aib-rich, curved helix, pH-dependent transition | Antifungal, membrane pore formation | Trichoderma spp. |

| Alamethicin F50 | 20 | α-helix | Aib-rich, rigid helix, voltage-gated pores | Broad-spectrum antimicrobial, ion channel | Trichoderma viride |

| Trichogin GA IV | 11 | 310-helix | Short helix, lipophilic side chains | Antibacterial, membrane disruption | Trichoderma longibrachiatum |

| Suzukacillin A | 18 | Mixed helix | Aib and proline residues, flexible termini | Antifungal, immunomodulatory effects | Trichoderma spp. |

Key Differences

Helical Conformation :

- Trichovirin I-4A adopts a 310-helix in polar solvents but transitions to an α-helix in membranes, enabling dynamic pore formation . In contrast, Alamethicin F50 maintains a rigid α-helix regardless of environment, which stabilizes voltage-gated ion channels .

- Trichogin GA IV retains a 310-helix but lacks the structural flexibility to transition to an α-helix, limiting its pore-forming efficiency .

Residue Composition :

- Trichovirin I-4A contains glutamine residues at positions 6 and 15, which enhance hydrogen bonding and solvent interactions. Alamethicin F50 lacks polar residues, favoring hydrophobic interactions .

Biological Specificity :

Research Findings and Implications

- Membrane Interaction : Trichovirin I-4A’s helix transition mechanism is a unique adaptation among peptaibols. Its curved 310-helix reduces steric hindrance during initial membrane binding, while the α-helix conformation facilitates deeper lipid bilayer penetration .

- Therapeutic Potential: Compared to Alamethicin F50, Trichovirin I-4A’s pH sensitivity makes it a candidate for targeted drug delivery in acidic environments (e.g., fungal infections in the gastrointestinal tract) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.